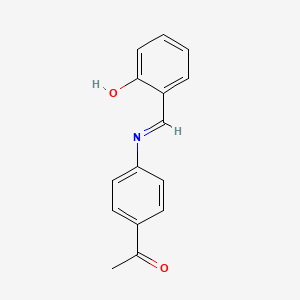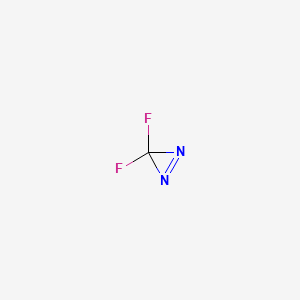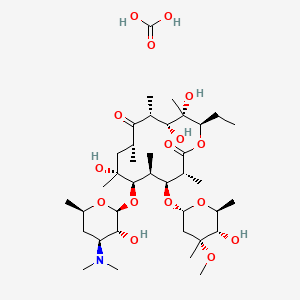
2,6-Dinitrobenzoato de metilo
Descripción general
Descripción
“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .
Synthesis Analysis
The synthesis of “Methyl 2,6-Dinitrobenzoate” involves several methods . The product name is “Methyl 2,6-Dinitrobenzoate” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis
The molecular structure of “Methyl 2,6-dinitrobenzoate” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis
“Methyl 2,6-dinitrobenzoate” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical And Chemical Properties Analysis
“Methyl 2,6-dinitrobenzoate” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Materiales orgánicos no lineales ópticos
2,6-Dinitrobenzoato de metilo: se ha explorado por su potencial en el desarrollo de materiales orgánicos no lineales ópticos (NLO). Estos materiales son cruciales para aplicaciones como optoelectrónica, conversión de frecuencia óptica, generación de THz, óptica integrada y fotónica . La capacidad del compuesto para formar enlaces de hidrógeno y sus centros iónicos lo convierten en un candidato para alterar y optimizar la estabilidad, la solubilidad y la forma cristalina, que son propiedades esenciales para los materiales NLO.
Crecimiento y diseño de cristales
El crecimiento de monocristales orgánicos, incluidos los derivados de This compound, es de gran interés para la fabricación de dispositivos tecnológicamente importantes . La presencia de átomos de hidrógeno y átomos electronegativos en la red molecular de tales compuestos facilita las interacciones covalentes y no covalentes, lo que lleva a un buen empaquetamiento cristalino y autoensamblaje, que son clave para nuevos diseños de cristales.
Actividades farmacológicas y biológicas
Los compuestos heterocíclicos como This compound exhiben actividades farmacológicas y biológicas . La investigación de estas actividades puede conducir al desarrollo de nuevos fármacos y agentes terapéuticos, lo que hace que este compuesto sea valioso en la investigación médica y farmacéutica.
Propiedades dieléctricas y mecánicas
Los estudios han demostrado que los derivados del This compound pueden exhibir propiedades dieléctricas y mecánicas interesantes . Estas propiedades son importantes para el desarrollo de materiales utilizados en sistemas electrónicos y mecánicos, donde las constantes dieléctricas y la resistencia mecánica son parámetros críticos.
Estudios de fotoconductividad
La propiedad de respuesta a la luz del This compound se ha investigado mediante estudios de fotoconductividad . Esta investigación es fundamental para el desarrollo de materiales fotoconductores, que tienen aplicaciones en células solares, fotodetectores y otros dispositivos sensibles a la luz.
Análisis del umbral de daño por láser
El umbral de daño por láser del This compound se ha analizado utilizando láseres de Nd:YAG . Este análisis es crucial para los materiales que están destinados a ser utilizados en aplicaciones de láser de alta potencia, donde la resistencia al daño inducido por láser es una característica vital.
Eficiencia óptica no lineal
This compound: se ha estudiado por su eficiencia óptica no lineal, que es una medida de la capacidad de un material para alterar la frecuencia de la luz . Esta propiedad es esencial para el desarrollo de dispositivos ópticos avanzados, como los utilizados en la tecnología láser y el procesamiento de datos ópticos.
Química supramolecular
La capacidad del compuesto para formar enlaces de hidrógeno lo convierte en un tema de interés en el campo de la química supramolecular . Este campo explora el ensamblaje de moléculas en estructuras organizadas, lo que tiene implicaciones para el diseño de nuevos materiales y la comprensión de las interacciones moleculares.
Mecanismo De Acción
Target of Action
Methyl 2,6-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause infections in humans . This compound has demonstrated significant antifungal activity against this strain .
Mode of Action
MDNB interacts with its target through a multi-target antifungal mechanism .
Biochemical Pathways
It is known that compounds with nitro groups, like mdnb, can have significant impacts on microbial metabolism . The exact pathways and downstream effects of MDNB’s action require further investigation.
Pharmacokinetics
The molecular weight of mdnb is226.14 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
MDNB has been shown to inhibit the growth of Candida albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that MDNB can effectively control the growth of this yeast, potentially preventing or treating infections.
Análisis Bioquímico
Biochemical Properties
They can act as electrophiles, reacting with nucleophiles in biochemical systems
Cellular Effects
Given its chemical structure, it could potentially interact with cellular components and influence cell function
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity . These hypotheses need to be tested in experimental settings.
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Methyl 2,6-dinitrobenzoate on cellular function in laboratory settings is currently lacking . Future studies should investigate these aspects to better understand the temporal dynamics of this compound in biological systems.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of Methyl 2,6-dinitrobenzoate in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving Methyl 2,6-dinitrobenzoate are not well-characterized
Propiedades
IUPAC Name |
methyl 2,6-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRFTJSIVVNRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318881 | |
| Record name | methyl 2,6-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-82-1 | |
| Record name | 42087-82-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,6-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)



![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)





![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)


![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
